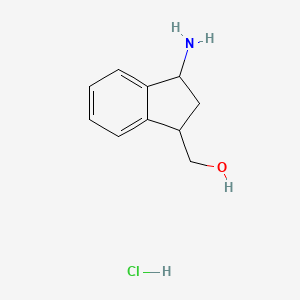

(3-amino-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride

Description

“(3-amino-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride” is a bicyclic organic compound featuring an indene core substituted with an amino group at position 3 and a hydroxymethyl group at position 1. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. Its molecular formula is C₁₀H₁₄ClNO, with a molecular weight of 139.60 g/mol (purity ≥95%) . The compound’s stereochemistry (rac-(1S,3R)) is critical for its interaction with chiral biological targets, as evidenced by enantiomeric separation techniques like chiral SFC (supercritical fluid chromatography) .

Properties

IUPAC Name |

(3-amino-2,3-dihydro-1H-inden-1-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c11-10-5-7(6-12)8-3-1-2-4-9(8)10;/h1-4,7,10,12H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDLTWGHDPUDRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1N)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of 1-indanone to (3-hydroxy-2,3-dihydro-1H-indene)

- Reagents: Sodium borohydride (NaBH4) in methanol is widely used for the selective reduction of 1-indanone to the corresponding alcohol intermediate.

- Conditions: Typically conducted at room temperature with controlled addition of NaBH4 to avoid over-reduction.

- Outcome: Formation of 1-(hydroxymethyl)-2,3-dihydro-1H-indene as a key intermediate.

Introduction of the Amino Group by Reductive Amination

- Approach: The hydroxyl intermediate or the corresponding aldehyde/ketone derivative undergoes reductive amination.

- Reagents: Ammonia or primary amines combined with reducing agents such as sodium cyanoborohydride (NaBH3CN) or hydrogenation catalysts.

- Typical Procedure: Mixing the carbonyl compound with an amine source and reducing agent under mild conditions to form the amine-substituted product.

- Example: Reductive amination of the 1-indanone derivative with ammonia followed by reduction yields (3-amino-2,3-dihydro-1H-inden-1-yl)methanol.

Formation of Hydrochloride Salt

- Method: The free base amine is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ether) to precipitate the hydrochloride salt.

- Purpose: Enhances solubility, stability, and ease of handling.

Industrial Scale Synthesis

Industrial production follows similar synthetic routes but optimized for scale and efficiency:

- Continuous flow reactors are employed to improve reaction control and yield.

- Purification: Recrystallization or chromatographic techniques ensure high purity.

- Process Optimization: Reaction times, temperatures, and reagent equivalents are adjusted to maximize yield and minimize by-products.

Reaction Analysis and Chemical Transformations

| Reaction Type | Reagents/Conditions | Major Products/Notes |

|---|---|---|

| Reduction | NaBH4 in methanol | Alcohol intermediate (hydroxyl group introduced) |

| Reductive Amination | Ammonia or amines + NaBH3CN or catalytic hydrogenation | Amino-substituted product |

| Salt Formation | HCl in ethanol or ether | Hydrochloride salt of the amine |

| Oxidation (side reaction) | KMnO4, CrO3 (if applied) | Ketone or aldehyde regeneration possible |

| Substitution | Alkyl halides or acyl chlorides (derivatization) | N-substituted derivatives |

Data Table Summarizing Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 1-Indanone | NaBH4, MeOH, RT | 1-(Hydroxymethyl)-2,3-dihydro-1H-indene | 80-90 | Selective reduction of ketone |

| 2 | Hydroxyl intermediate | NH3 or amine, NaBH3CN, mild temp | (3-Amino-2,3-dihydro-1H-inden-1-yl)methanol (free base) | 70-85 | Reductive amination step |

| 3 | Free base amine | HCl, EtOH or ether | (3-Amino-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride | >95 | Salt formation for stability and solubility |

Supporting Research Findings

- A 2019 study on related 2-amino-2,3-dihydro-1H-indene derivatives demonstrated the use of protection-deprotection strategies and Buchwald–Hartwig amination for functionalization, highlighting the versatility of the indene scaffold in amine introduction reactions.

- Detailed synthetic procedures from chemical suppliers and research articles emphasize the use of sodium borohydride reduction followed by reductive amination with ammonia sources to obtain the amino alcohol intermediate, which is then converted to the hydrochloride salt.

- Catalytic hydrogenation methods have also been employed to reduce propargyl amine derivatives related to the indene structure, indicating alternative pathways for amine introduction under mild conditions.

- The use of continuous flow and optimized reaction parameters in industrial settings improves yield and purity, as noted in chemical manufacturing literature.

Chemical Reactions Analysis

Types of Reactions

(3-amino-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The amino group can be reduced to form the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 1-indanone or 1-indanal.

Reduction: Formation of 1-amino-2,3-dihydroindene.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-amino-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Indene derivatives have shown promise in various biological activities, including antiviral, anticancer, and anti-inflammatory properties .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of (3-amino-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride involves its interaction with specific molecular targets in the body. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. This can modulate the activity of these biological targets, leading to various therapeutic effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Key Observations :

- Fluoro and Chloro Substitutions : The introduction of halogens (e.g., F in , Cl in ) alters electronic properties and binding affinities. Fluorine’s electronegativity may enhance target selectivity, while chlorine increases lipophilicity, affecting membrane permeability.

- Functional Group Variations : Replacing the hydroxymethyl group with an amine (as in ) or ester (as in ) modifies reactivity and metabolic pathways. Esters, for instance, are common prodrug motifs.

- Stereochemical Impact : Racemic mixtures (e.g., ) require enantiopure separation for applications in asymmetric synthesis or chiral drug development .

Physicochemical and Analytical Comparisons

- Spectroscopic Data :

- 13C-NMR : For a related indene derivative, 13C-NMR (CDCl₃) shows peaks at δ 47.45 (CH₂), 101.99 (C-3), and 109.46 (C-7), highlighting the influence of substituents on chemical shifts .

- HRMS : High-resolution mass spectrometry (HRMS) data (e.g., m/z 223.1225 for C₁₅H₁₅N₂ ) aids in confirming molecular formulas and purity.

- Chromatographic Behavior: Chiral SFC using a Chiracel OJ-H column effectively separates enantiomers of indene derivatives, as demonstrated for (S)-(6-methyl-2,3-dihydro-1H-inden-1-yl)methanol .

Biological Activity

(3-amino-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 2095396-79-3

- Molecular Formula : C10H12ClN

- Molecular Weight : 185.66 g/mol

The compound exhibits biological activity through various mechanisms, primarily involving receptor modulation and enzyme inhibition. Notably, it has been studied for its interaction with the G-protein coupled receptor 40 (GPR40), which plays a significant role in metabolic regulation.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. A study focused on its derivatives demonstrated that certain analogs effectively inhibited cancer cell proliferation and induced apoptosis in various cancer cell lines. For instance, one derivative showed an IC50 value of 14.9 nM against discoidin domain receptor 1 (DDR1), inhibiting collagen-induced signaling pathways crucial for cancer progression .

Metabolic Regulation

The compound has been associated with the modulation of metabolic diseases such as type 2 diabetes. It acts as an agonist for GPR40, which is implicated in insulin secretion and glucose homeostasis. In preclinical studies, compounds similar to this compound showed promise in enhancing insulin sensitivity and reducing blood glucose levels in diabetic models .

Case Studies

- Study on DDR1 Inhibition :

- GPR40 Agonism :

Data Table of Biological Activities

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 139.60 g/mol | |

| Purity | 95% | |

| Solubility (Water) | Enhanced by HCl salt |

Basic: How is the compound characterized structurally and chemically?

Answer:

Standard characterization methods include:

- X-ray crystallography : Using programs like SHELX for refinement to confirm stereochemistry and hydrogen-bonding networks .

- Spectroscopy : NMR (¹H/¹³C) to verify amine and methanol groups; MS for molecular ion confirmation .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles .

Basic: What is the solubility profile of the compound in common solvents?

Answer:

The hydrochloride salt improves aqueous solubility (~50 mg/mL at 25°C), critical for biological assays. In organic solvents:

- Polar solvents (DMF, DMSO) : High solubility (>100 mg/mL).

- Non-polar solvents (hexane) : Low solubility (<1 mg/mL) .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:

Critical parameters include:

- Temperature control : Maintaining 0–5°C during amination to minimize side reactions .

- Solvent selection : Using THF for nucleophilic substitution due to its polarity and inertness .

- Catalyst screening : Testing Pd/C vs. Raney nickel for reductive amination efficiency .

Q. Table 2: Reaction Optimization Data

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Temperature (Amination) | 0–5°C | 15% |

| Catalyst (Pd/C) | 10 wt% | 20% |

Advanced: What methodologies are used to determine the compound’s biological activity?

Answer:

- Receptor binding assays : Radiolabeled ligands (e.g., ³H-serotonin) to study 5-HT2A receptor affinity .

- Functional assays : Measuring cAMP levels in HEK293 cells transfected with target receptors .

- In vitro toxicity : MTT assays to assess cytotoxicity in primary hepatocytes .

Advanced: How can stereochemical outcomes be controlled during synthesis?

Answer:

- Chiral resolution : Use of chiral columns (e.g., Chiralpak AD-H) to separate enantiomers .

- Asymmetric catalysis : Employing chiral ligands (e.g., BINAP) in hydrogenation steps .

- Crystallization-induced diastereomer resolution : Adding chiral counterions (e.g., tartaric acid) .

Advanced: How is the compound’s stability evaluated under varying storage conditions?

Answer:

- Accelerated stability studies : Exposure to 40°C/75% RH for 4 weeks, monitored via HPLC .

- pH-dependent degradation : Testing solubility and integrity in buffers (pH 1–13) .

- Light sensitivity : UV-vis spectroscopy post-UV irradiation to detect photodegradation .

Advanced: How can contradictions in reported data (e.g., purity, stereochemistry) be resolved?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.